4-Bromo-N-cyclopentyl-3-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNMNKVEXNILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674403 | |
| Record name | 4-Bromo-N-cyclopentyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-78-1 | |
| Record name | 4-Bromo-N-cyclopentyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-N-cyclopentyl-3-methylbenzamide typically involves:
- Starting materials: 4-bromo-3-methylbenzoic acid or its activated derivatives (acid chlorides, anhydrides)
- Amine component: Cyclopentylamine
- Activation methods: Electrophilic activation of the carboxylic acid or amide intermediate to facilitate amide bond formation
- Reaction conditions: Use of coupling reagents or bases to promote the formation of the amide bond
Electrophilic Activation of Amides for Preparation
A key method for preparing N-cyclopentyl benzamides, including substituted derivatives like 4-bromo-3-methylbenzamide, is electrophilic activation of amides. This approach was detailed in a 2018 Thieme publication, which provides a general procedure (Procedure A) for synthesizing N-cyclopentyl-3-methylbenzamide derivatives with high yields (up to 95%).
Key points of the electrophilic activation method:
- Use of electrophilic reagents to activate the amide carbonyl group
- Screening of bases such as 2-fluoropyridine, 2-chloropyridine, and 2-iodopyridine to optimize yields
- Quenching with saturated aqueous sodium bicarbonate to improve product yield and purity
- Typical yields for N-cyclopentyl amides range from 77% to 95%, depending on the base and conditions used
Example reaction conditions from the study:
| Entry | Base Used | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Fluoropyridine | 77 | Moderate yield |
| 2 | 2-Chloropyridine | 81 | Improved yield |
| 3 | 2-Iodopyridine | 88 | Highest yield with bicarbonate quench |
| 4 | Other bases | <77 | Lower yields observed |
The method involves stirring the reaction mixture at room temperature for 1 hour with the base and then quenching with saturated sodium bicarbonate solution to maximize yield.
Experimental Data and Characterization
The research reports consistent analytical data for N-cyclopentylbenzamide derivatives prepared by electrophilic activation:
| Parameter | Typical Data for N-Cyclopentyl-3-methylbenzamide Derivatives |
|---|---|
| Yield | 90–95% |
| Physical state | Solid |
| Melting point | ~172–174 °C (for related methyl ester derivatives) |
| IR Spectroscopy (cm⁻¹) | Amide C=O stretch ~1719 cm⁻¹, N-H stretch ~3297 cm⁻¹ |
| ¹H NMR (CDCl₃, 600 MHz) | Aromatic protons: multiplets around 7.8–8.1 ppm; amide NH: 6.09 ppm (d, J=5.9 Hz); cyclopentyl protons: multiplets 1.5–2.1 ppm |
| ¹³C NMR (CDCl₃, 151 MHz) | Carbonyl carbon: ~166.5 ppm; aromatic carbons: 130–140 ppm |
| HRMS (ESI+) | Molecular ion peaks consistent with calculated masses |
These data confirm the successful synthesis and purity of the amide products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Electrophilic activation (Procedure A) | 2-Iodopyridine base, room temp, bicarbonate quench | Up to 95 | High yield, mild conditions, scalable |
| Acid chloride coupling | 4-Bromo-3-methylbenzoyl chloride, cyclopentylamine, base | Typically 80–90 | Requires preparation of acid chloride |
| Direct amidation with coupling reagents | Carbodiimides (e.g., EDC, DCC), cyclopentylamine | Variable | Common but may require purification steps |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopentyl-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopentyl group.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form a carboxylic acid or other functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: Products include de-brominated compounds or modified cyclopentyl derivatives.
Oxidation: Products include carboxylic acids or other oxidized derivatives
Scientific Research Applications
4-Bromo-N-cyclopentyl-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopentyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide
- Key Features : The amide nitrogen is substituted with a 2-nitrophenyl group instead of cyclopentyl, introducing strong electron-withdrawing effects from the nitro group.
- Crystallographic data (R factor = 0.049) confirms a planar benzene ring and intermolecular hydrogen bonding, suggesting higher thermal stability compared to alkyl-substituted benzamides .
- Applications : Nitro-substituted benzamides are often explored as intermediates in dye synthesis or protease inhibitors.
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- Key Features: Incorporates a sulfonyl-piperidine group at position 3 and a cyclopenta-thiophene-cyano moiety on the amide.
- The cyano group may enhance binding to biological targets (e.g., kinases) .
- Applications : Such derivatives are studied in anticancer drug development due to sulfonamide-based enzyme inhibition.
4-Bromo-N-butyl-3-methoxybenzamide
- Key Features : A butyl chain replaces the cyclopentyl group, and a methoxy substituent is present at position 3.
- Implications : The methoxy group (electron-donating) reduces electrophilicity compared to the methyl group in the target compound. The longer alkyl chain increases lipophilicity, affecting membrane permeability .
- Safety : Classified under GHS Revision 8, with first-aid measures for inhalation exposure documented .
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide
- Key Features: Features a tert-butyl group at position 4 and an acetylated amino-phenyl substituent.
- The acetylated amino group limits hydrogen bonding capacity, which may impact solubility .
- Applications : Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration.
Comparative Data Table
Biological Activity
4-Bromo-N-cyclopentyl-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its development as a therapeutic agent. This article delves into the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C12H14BrN
- Molecular Weight : 253.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific biochemical pathways and molecular targets. Research indicates that compounds in this class can modulate kinase activity, which is crucial in various cellular processes including cell growth, differentiation, and apoptosis.
Target Kinases
- CHK1 and CHK2 : These kinases are involved in the DNA damage response pathway, where inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
- h-sgk : This kinase regulates cell volume and survival, making it a target for compounds aiming to influence cell proliferation.
Biological Activity
The biological evaluations of this compound have revealed several significant activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast cancer and leukemia cells through apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies
- Anticancer Efficacy : A study conducted on several human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Microbial Inhibition : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 20 µg/mL.
Data Tables
| Biological Activity | Target Organism/Cell Line | Effective Concentration (EC50) |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10 µM |
| Anticancer | HL-60 (leukemia) | 15 µM |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL |
| Antimicrobial | Escherichia coli | 20 µg/mL |
Safety Profile
The safety assessment of this compound is essential for its therapeutic application. Toxicological studies have indicated moderate toxicity at higher concentrations; hence, careful dose optimization is necessary during clinical applications.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 4-Bromo-N-cyclopentyl-3-methylbenzamide, and how should conflicting data between techniques be addressed?
- Answer : A combination of / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy is essential for structural confirmation. Discrepancies between NMR and MS data often arise from impurities or tautomeric equilibria. Cross-validation with single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can resolve ambiguities. For example, in related N-aryl benzamides, SC-XRD confirmed bond lengths (C=O: 1.221–1.227 Å) and torsion angles critical for structural assignments .
Q. What are the critical considerations in designing a synthetic route for N-cyclopentyl benzamide derivatives to prevent bromine displacement during amide formation?
- Answer : Bromine substituents are susceptible to nucleophilic displacement under basic conditions. Use coupling reagents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions. Protecting the bromine with ortho-directing groups (e.g., methyl at the 3-position) reduces electrophilic substitution risks. Monitor intermediates via TLC and isotopic patterns in MS for purity validation .
Advanced Research Questions
Q. How does the cyclopentyl group affect the crystal lattice formation of this compound compared to cyclohexyl analogs, and what implications does this have for polymorphism studies?
- Answer : The cyclopentyl group’s smaller size and restricted puckering (pseudo-axial vs. equatorial conformers) create tighter packing efficiencies, as seen in related N-cyclohexyl benzamides (density: 1.35–1.42 g/cm). SHELXL-refined structures show reduced thermal displacement parameters (U: 0.03–0.05 Å) compared to bulkier N-alkyl groups, suggesting lower propensity for polymorphism. This is critical for formulation stability studies .
Q. What advanced computational methods are suitable for modeling the torsional flexibility of the cyclopentyl-amide bond in this compound, and how do these compare with experimental X-ray data?
- Answer : Density functional theory (DFT) at the B3LYP/6-311G level accurately predicts low-energy conformers. Molecular dynamics simulations (AMBER force field) reveal a 15–20° torsion angle range for the cyclopentyl-amide bond, consistent with SC-XRD data (e.g., 17.8° in N-cyclohexyl-3-fluorobenzamide). Discrepancies >5° warrant re-evaluation of solvent effects in simulations .
Q. When encountering discrepancies between calculated and observed X-ray diffraction patterns for this compound, what validation protocols ensure structural accuracy?
- Answer : Apply SHELXL’s TWIN command to detect twinning (e.g., BASF > 0.3 suggests twinning). Residual density analysis (peak thresholds: ±0.3 eÅ) identifies disordered solvent or counterions. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å). Discrepancies in R > 5% indicate data quality issues .
Methodological Notes
- Crystallography : SHELX software remains the gold standard for small-molecule refinement. Use SHELXD for phase problem resolution in cases of weak anomalous scattering (e.g., bromine’s = 3.7 e at Cu-Kα) .
- Spectral Databases : NIST Chemistry WebBook provides reference IR and MS spectra for benchmarking synthetic intermediates (e.g., 4-bromo-3-methylbenzoic acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
